molecular formula C20H24N2O4 B11168946 N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide

Cat. No.: B11168946
M. Wt: 356.4 g/mol
InChI Key: LEHCSPWLONJUHD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxyphenyl group and a pentanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. This reaction forms 4-(pentanoylamino)benzoic acid.

    Substitution with 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a coupling reaction with 2,5-dimethoxyaniline. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C20H24N2O4/c1-4-5-6-19(23)21-15-9-7-14(8-10-15)20(24)22-17-13-16(25-2)11-12-18(17)26-3/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

LEHCSPWLONJUHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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